molecular formula C5H13N3 B13965429 2,2-Dimethyl-propanimidic acid hydrazide

2,2-Dimethyl-propanimidic acid hydrazide

Cat. No.: B13965429
M. Wt: 115.18 g/mol
InChI Key: AWARBCCMZMWCIV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-propanimidic acid hydrazide is a chemical compound with the molecular formula C₅H₁₃N₃. It is characterized by its unique molecular structure, which includes a hydrazide functional group attached to a 2,2-dimethyl-propanimidic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-propanimidic acid hydrazide typically involves the reaction of 2,2-dimethyl-propanimidic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. The general reaction can be represented as follows:

[ \text{2,2-Dimethyl-propanimidic acid} + \text{Hydrazine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-propanimidic acid hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-propanimidic acid hydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-propanimidic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Dimethyl-propanimidic acid hydrazide include other hydrazides and derivatives of propanimidic acid. Some examples are:

  • Propanimidic acid hydrazide
  • 2,2-Dimethyl-propanimidic acid
  • Hydrazine derivatives

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C5H13N3

Molecular Weight

115.18 g/mol

IUPAC Name

N'-amino-2,2-dimethylpropanimidamide

InChI

InChI=1S/C5H13N3/c1-5(2,3)4(6)8-7/h7H2,1-3H3,(H2,6,8)

InChI Key

AWARBCCMZMWCIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=NN)N

Origin of Product

United States

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